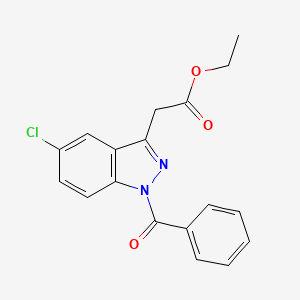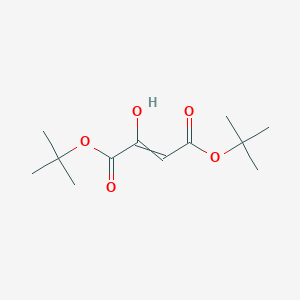![molecular formula C11H17NO B14385969 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one CAS No. 87883-52-1](/img/structure/B14385969.png)
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one is an organic compound with a complex structure that includes a cyclopentene ring, a methyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one typically involves multiple steps. One common method includes the reaction of cyclopent-2-en-1-one with a suitable amine, such as 3-methylbut-2-en-1-ylamine, under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methyl-2-buten-1-yl)-3H-purin-6-amine: This compound shares structural similarities and may exhibit comparable chemical properties.
2-Methylbut-2-en-1-yl acetate: Another related compound with similar functional groups.
Uniqueness
3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclopent-2-en-1-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
CAS No. |
87883-52-1 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-[methyl(3-methylbut-2-enyl)amino]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H17NO/c1-9(2)6-7-12(3)10-4-5-11(13)8-10/h6,8H,4-5,7H2,1-3H3 |
InChI Key |
JGNOYYBCVRWPIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN(C)C1=CC(=O)CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


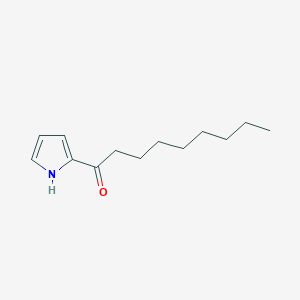

![Benzoic acid, 4-[(2-nitrobenzoyl)oxy]-](/img/structure/B14385909.png)
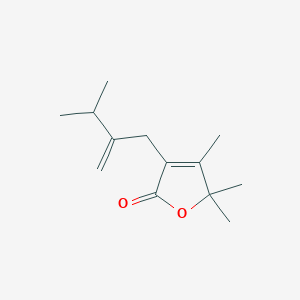

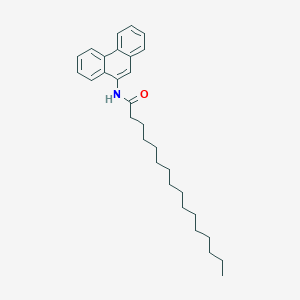
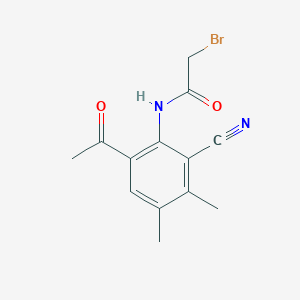

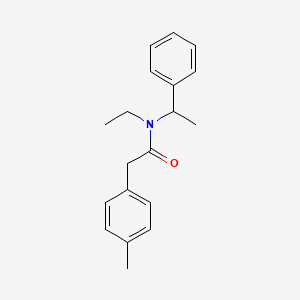
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

![1-Phenyl-4-{2-[(trimethylsilyl)oxy]ethyl}piperazine](/img/structure/B14385972.png)
